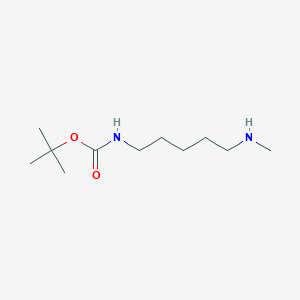![molecular formula C38H48N4O8S B1407848 (S)-Fmoc-2-amino-5-[(N'-Pbf-N''-tert-butoxy)-guanidino]-pentanoic acid CAS No. 1060769-55-2](/img/structure/B1407848.png)
(S)-Fmoc-2-amino-5-[(N'-Pbf-N''-tert-butoxy)-guanidino]-pentanoic acid
概要
説明
(S)-Fmoc-2-amino-5-[(N’-Pbf-N’'-tert-butoxy)-guanidino]-pentanoic acid is a synthetic compound used primarily in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect the amino group during peptide synthesis. The compound also contains a guanidino group protected by a pentamethylbenzyl (Pbf) group and a tert-butoxy group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Fmoc-2-amino-5-[(N’-Pbf-N’'-tert-butoxy)-guanidino]-pentanoic acid typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Protection of the Guanidino Group: The guanidino group is protected using the Pbf group. This involves reacting the guanidino group with Pbf chloride in the presence of a base.
Protection of the Hydroxyl Group: The hydroxyl group is protected using the tert-butoxy group. This is done by reacting the hydroxyl group with tert-butyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of (S)-Fmoc-2-amino-5-[(N’-Pbf-N’'-tert-butoxy)-guanidino]-pentanoic acid follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
化学反応の分析
Types of Reactions
(S)-Fmoc-2-amino-5-[(N’-Pbf-N’'-tert-butoxy)-guanidino]-pentanoic acid undergoes several types of chemical reactions:
Deprotection Reactions: The Fmoc, Pbf, and tert-butoxy groups can be removed under specific conditions to reveal the free amino, guanidino, and hydroxyl groups, respectively.
Substitution Reactions: The compound can undergo substitution reactions where one functional group is replaced by another.
Coupling Reactions: It can participate in coupling reactions to form peptide bonds with other amino acids.
Common Reagents and Conditions
Deprotection of Fmoc Group: Piperidine in dimethylformamide (DMF) is commonly used.
Deprotection of Pbf Group: Trifluoroacetic acid (TFA) in the presence of scavengers like water or triisopropylsilane.
Deprotection of tert-Butoxy Group: Acidic conditions, such as hydrochloric acid in methanol.
Major Products Formed
The major products formed from these reactions are the free amino acid derivatives, which can then be used in further peptide synthesis.
科学的研究の応用
(S)-Fmoc-2-amino-5-[(N’-Pbf-N’'-tert-butoxy)-guanidino]-pentanoic acid has several scientific research applications:
Peptide Synthesis: It is widely used in the synthesis of peptides, which are important in drug development and biochemical research.
Bioconjugation: The compound is used in bioconjugation techniques to attach peptides to other molecules, such as proteins or drugs.
Medicinal Chemistry: It is used in the development of peptide-based drugs for various diseases, including cancer and infectious diseases.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (S)-Fmoc-2-amino-5-[(N’-Pbf-N’'-tert-butoxy)-guanidino]-pentanoic acid involves its role as a protected amino acid derivative in peptide synthesis. The protecting groups (Fmoc, Pbf, and tert-butoxy) prevent unwanted side reactions during the synthesis process. Once the desired peptide sequence is assembled, the protecting groups are removed to yield the final peptide product.
類似化合物との比較
Similar Compounds
(S)-Fmoc-2-amino-5-guanidino-pentanoic acid: Lacks the Pbf and tert-butoxy protecting groups.
(S)-Boc-2-amino-5-[(N’-Pbf-N’'-tert-butoxy)-guanidino]-pentanoic acid: Uses a Boc (tert-butyloxycarbonyl) group instead of Fmoc for amino protection.
(S)-Cbz-2-amino-5-[(N’-Pbf-N’'-tert-butoxy)-guanidino]-pentanoic acid: Uses a Cbz (carbobenzyloxy) group instead of Fmoc for amino protection.
Uniqueness
(S)-Fmoc-2-amino-5-[(N’-Pbf-N’'-tert-butoxy)-guanidino]-pentanoic acid is unique due to the combination of Fmoc, Pbf, and tert-butoxy protecting groups, which provide robust protection during peptide synthesis and allow for selective deprotection under mild conditions.
特性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[[(2-methylpropan-2-yl)oxyamino]-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H48N4O8S/c1-22-23(2)33(24(3)29-20-38(7,8)49-32(22)29)51(46,47)42-35(41-50-37(4,5)6)39-19-13-18-31(34(43)44)40-36(45)48-21-30-27-16-11-9-14-25(27)26-15-10-12-17-28(26)30/h9-12,14-17,30-31H,13,18-21H2,1-8H3,(H,40,45)(H,43,44)(H2,39,41,42)/t31-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDIPZEZHWQHPAA-HKBQPEDESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NOC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NOC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H48N4O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
720.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


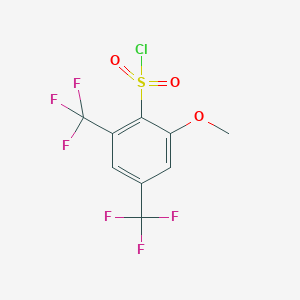
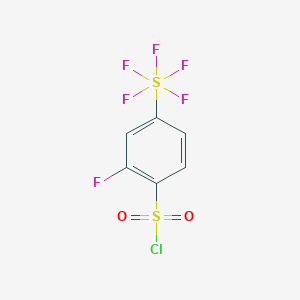

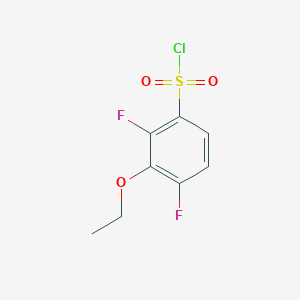
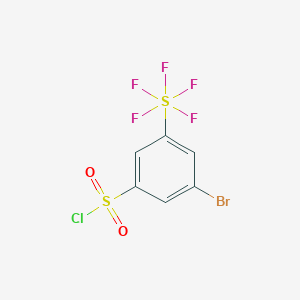
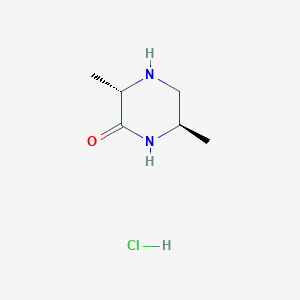
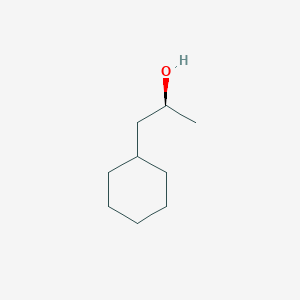
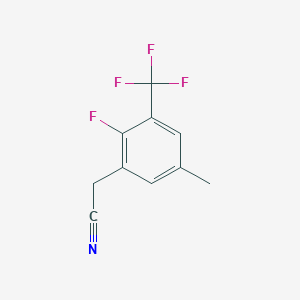
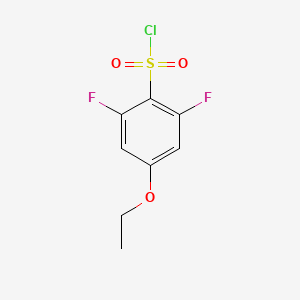


![3-[(4-Bromophenyl)thio]-2-chloropyridin-4-amine](/img/structure/B1407786.png)
